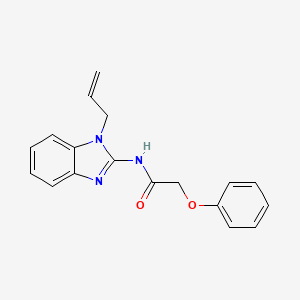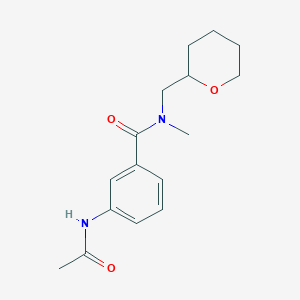
N-1H-indazol-5-yl-2-methylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1H-indazol-5-yl-2-methylcyclopropanecarboxamide, also known as NL-1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. NL-1 belongs to the family of indazole derivatives and has been shown to have a wide range of biochemical and physiological effects. In
作用機序
The mechanism of action of N-1H-indazol-5-yl-2-methylcyclopropanecarboxamide is not fully understood, but it is believed to act as a modulator of the GABA-A receptor, which is involved in the regulation of anxiety and depression. This compound has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including anxiolytic and antidepressant effects, inhibition of cancer cell growth, induction of apoptosis, and antiviral and antibacterial properties. This compound has also been shown to have a low toxicity profile, making it a potential candidate for further therapeutic development.
実験室実験の利点と制限
One of the advantages of N-1H-indazol-5-yl-2-methylcyclopropanecarboxamide for lab experiments is its low toxicity profile, which allows for higher doses to be used without causing harm to the test subjects. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to administer in certain experiments.
将来の方向性
There are several future directions for N-1H-indazol-5-yl-2-methylcyclopropanecarboxamide research, including further exploration of its therapeutic potential in the treatment of anxiety, depression, cancer, and infectious diseases. Future research could also focus on the development of more potent derivatives of this compound with improved solubility and bioavailability. Additionally, the mechanism of action of this compound could be further elucidated to better understand its effects on the GABA-A receptor and topoisomerase II. Overall, this compound has shown great promise in scientific research and has the potential to lead to the development of novel therapeutics in various fields of medicine.
合成法
N-1H-indazol-5-yl-2-methylcyclopropanecarboxamide is synthesized through a multistep process that involves the reaction of 2-methylcyclopropanecarboxylic acid with thionyl chloride, followed by the reaction with 1H-indazole-5-amine. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to obtain the final product this compound.
科学的研究の応用
N-1H-indazol-5-yl-2-methylcyclopropanecarboxamide has been studied extensively for its potential therapeutic applications in various fields of research, including neuroscience, cancer research, and infectious diseases. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent. In infectious diseases, this compound has been shown to have antiviral and antibacterial properties, making it a potential treatment for viral and bacterial infections.
特性
IUPAC Name |
N-(1H-indazol-5-yl)-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-7-4-10(7)12(16)14-9-2-3-11-8(5-9)6-13-15-11/h2-3,5-7,10H,4H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRIRHWVDVXPOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-iodo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5327523.png)

![3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5327541.png)
![N-[1-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B5327558.png)
![1-methyl-N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5327564.png)

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylpentanamide](/img/structure/B5327581.png)
![4-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B5327585.png)
![1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5327591.png)
![3-(4-fluorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5327596.png)
![N-({1-[2-(trifluoromethyl)benzyl]pyrrolidin-3-yl}methyl)methanesulfonamide](/img/structure/B5327606.png)
![1-[3-(2-furyl)propanoyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5327613.png)
![N-(2-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5327622.png)
![5-[4-(dimethylamino)phenyl]-4-(4-ethoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5327628.png)